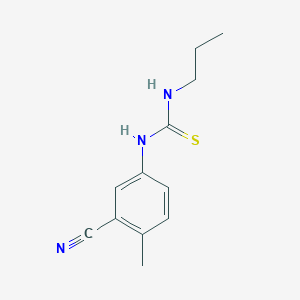

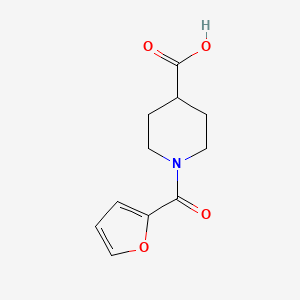

1-(3-Cyano-4-methylphenyl)-3-propylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

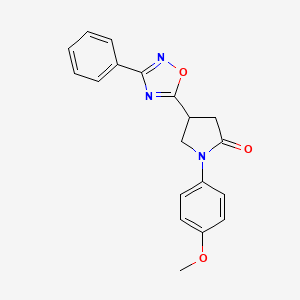

The compound “1-(3-Cyano-4-methylphenyl)-3-propylthiourea” is a thiourea derivative. Thiourea and its derivatives are a class of organic compounds that share a common functional group characterized by nitrogen (N) and sulfur (S) atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiourea derivatives are often synthesized through the reaction of amines with alkyl cyanoacetates .Chemical Reactions Analysis

Thiourea derivatives, such as “this compound”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Mass Spectrometry of Isothiazoles

- Research Overview : A study by Naito (1968) analyzed the mass spectra of various 3-phenylisothiazoles, focusing on the molecular ions and diagnostic fragment ions. This research is significant in understanding the fragmentation patterns of compounds similar to 1-(3-Cyano-4-methylphenyl)-3-propylthiourea, especially in the context of mass spectrometry applications (Naito, 1968).

Reactions of Isothiourea Compounds

- Research Overview : A paper by 巣山 et al. (1996) explored the reactions of 3-cyano-2-methyl-1-phenylisothiourea with different compounds, providing insights into the chemical behavior and potential applications of similar thiourea compounds (巣山 et al., 1996).

Mercury(II) Complexes with Benzoylthioureas

- Research Overview : Research by Okuniewski et al. (2015) on 1-benzoylthiourea complexes with mercury(II) highlights the potential application of related thiourea compounds in the formation of coordination polymers and molecular structures. This study could guide the use of this compound in similar contexts (Okuniewski et al., 2015).

DNA-Binding Studies of Acyl Thioureas

- Research Overview : Tahir et al. (2015) conducted DNA-binding studies on acylthioureas, providing a basis for understanding how related compounds like this compound could interact with DNA. This is crucial for potential applications in biochemistry and pharmacology (Tahir et al., 2015).

Molecular Structures of Cyanophenyl Compounds

- Research Overview : A study by Haddon et al. (1992) on the solid-state structures of cyanophenyl-substituted compounds could provide insights into the structural properties of this compound, particularly in solid-state chemistry (Haddon et al., 1992).

Corrosion Inhibition by Phenylthiourea Derivatives

- Research Overview : Fouda and Hussein (2012) evaluated phenylthiourea derivatives as corrosion inhibitors, suggesting potential applications for this compound in material science and engineering (Fouda & Hussein, 2012).

Growth of Organic NLO Crystals

- Research Overview : Crasta et al. (2004) synthesized and characterized organic nonlinear optical materials, indicating potential applications for similar compounds in the field of optics and photonics (Crasta et al., 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives, which share structural similarities, are known to react with common bidentate reagents due to the suitable positioning of the carbonyl and cyano functions . The active hydrogen on C-2 of these compounds can participate in various condensation and substitution reactions .

Biochemical Pathways

It’s worth noting that cyanoacetamide derivatives have been reported to have diverse biological activities, drawing the attention of biochemists .

Result of Action

Compounds with similar structures have been reported to have diverse biological activities .

Properties

IUPAC Name |

1-(3-cyano-4-methylphenyl)-3-propylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-6-14-12(16)15-11-5-4-9(2)10(7-11)8-13/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAEWIDJXAHKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC(=C(C=C1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2402767.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2402773.png)

![2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2402774.png)

![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)

![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)